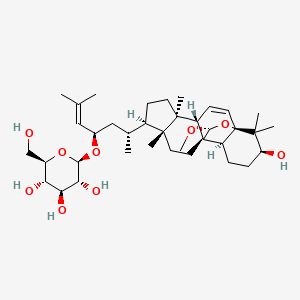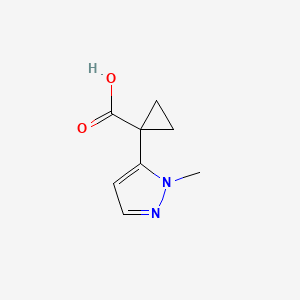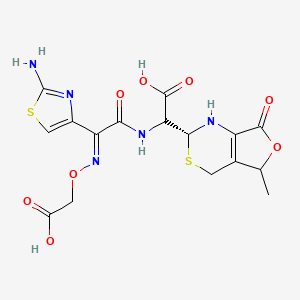
Taikuguasin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Taikuguasin D can be obtained through extraction and purification from Momordica charantia . The extraction methods typically include solvent extraction, column chromatography, and semi-preparative high-performance liquid chromatography .
Industrial Production Methods: : Industrial production of this compound involves large-scale extraction and purification processes. These methods ensure the compound is obtained in sufficient quantities for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions: : Taikuguasin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Taikuguasin D is used as a reference compound for studying the properties and reactions of triterpenoids .
Biology: : In biological research, this compound is studied for its potential effects on cellular processes and its role in modulating biological pathways .
Medicine: : this compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as diabetes and cancer . It exhibits anti-inflammatory, antioxidant, and anti-tumor activities, making it a candidate for drug development .
Industry: : In the industrial sector, this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Wirkmechanismus
Mechanism of Action: : Taikuguasin D exerts its effects by targeting specific proteins and pathways within cells . It has been shown to inhibit the growth of leukemia cells by inducing programmed cell death (apoptosis) . The compound interacts with molecular targets involved in cell proliferation and survival, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to Taikuguasin D include other triterpenoids such as cucurbitadienol and momordicoside I aglycone .
Uniqueness: : this compound is unique due to its specific structure and the range of biological activities it exhibits . Its ability to target multiple pathways and its potential therapeutic applications make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C37H60O9 |
|---|---|
Molekulargewicht |
648.9 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(4R,6R)-6-[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-16-hydroxy-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-2-en-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C37H60O9/c1-20(2)17-22(44-31-30(42)29(41)28(40)24(19-38)45-31)18-21(3)23-11-13-35(7)25-12-14-37-26(9-10-27(39)33(37,4)5)36(25,32(43-8)46-37)16-15-34(23,35)6/h12,14,17,21-32,38-42H,9-11,13,15-16,18-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27+,28-,29+,30-,31-,32-,34-,35+,36+,37-/m1/s1 |
InChI-Schlüssel |
RVCCHJUOIUYRLI-OFUYWKQXSA-N |
Isomerische SMILES |
C[C@H](C[C@H](C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3C=C[C@]6([C@H]4CC[C@@H](C6(C)C)O)O[C@H]5OC)C)C |
Kanonische SMILES |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC45C3C=CC6(C4CCC(C6(C)C)O)OC5OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)



![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)


![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)

![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)


